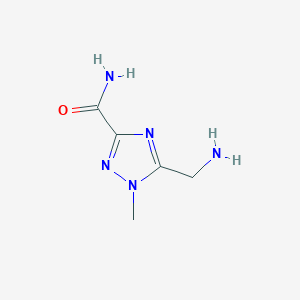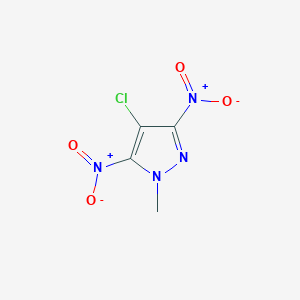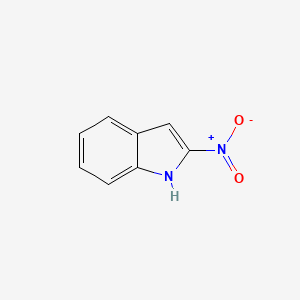![molecular formula C11H9N5O2 B6598024 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide CAS No. 332040-97-8](/img/structure/B6598024.png)
6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide
Descripción general
Descripción
The compound “6-oxo-N’-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide” is a chemical compound with the molecular weight of 243.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N5O2/c17-10-5-4-9 (14-15-10)11 (18)16-13-7-8-3-1-2-6-12-8/h1-7H, (H,15,17) (H,16,18)/b13-7+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
6-oxo-Pyridinium has been studied for its potential applications in the field of science and medicine. It has been used in the development of new drugs, diagnostic tools, and materials. For example, 6-oxo-Pyridinium has been used in the development of targeted drug delivery systems and as a substrate for the synthesis of other compounds. It has also been used in the development of fluorescent probes for the detection of biological molecules. Additionally, 6-oxo-Pyridinium has been used as a catalyst in organic synthesis, as well as in the manufacture of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 6-oxo-Pyridinium is not completely understood. It is believed that the compound acts as an electron acceptor, which allows it to interact with other molecules in the body. Additionally, 6-oxo-Pyridinium is thought to interact with enzymes in the body, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
6-oxo-Pyridinium has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 6-oxo-Pyridinium can inhibit the growth of cancer cells, as well as reduce inflammation. Additionally, 6-oxo-Pyridinium has been shown to have antioxidant and anti-aging effects, as well as to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-oxo-Pyridinium has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, 6-oxo-Pyridinium is relatively stable and can be stored for long periods of time. However, one of the main limitations is that the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 6-oxo-Pyridinium. One potential application is the development of new drugs and materials. Additionally, 6-oxo-Pyridinium could be used as a catalyst in organic synthesis, as well as in the manufacture of polymers and other materials. Additionally, 6-oxo-Pyridinium could be used in the development of targeted drug delivery systems and as a substrate for the synthesis of other compounds. Finally, 6-oxo-Pyridinium could be used as a fluorescent probe for the detection of biological molecules.
Métodos De Síntesis
6-oxo-Pyridinium can be synthesized from pyridinium by a number of different methods. The most commonly used method involves the addition of an oxygen atom to the pyridinium ring structure. This is typically done using a reagent such as sodium hypochlorite or chlorine gas. Other methods of synthesis include the use of an alkylation reaction, a reaction between an alkyl halide and a pyridinium salt, or a reaction between a pyridinium salt and a Grignard reagent.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
6-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c17-10-5-4-9(14-15-10)11(18)16-13-7-8-3-1-2-6-12-8/h1-7H,(H,15,17)(H,16,18)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDRESQFNDHST-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332040-97-8 | |
| Record name | 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)









![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)